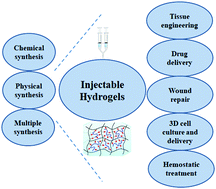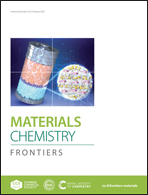Preparation and biomedical application of injectable hydrogels
Materials Chemistry Frontiers Pub Date: 2021-05-27 DOI: 10.1039/D1QM00489A
Abstract
Injectable hydrogels are increasingly popular among researchers because of their in situ formability, in situ drug delivery, high targeting, and the ability to allow uniform incorporation of therapeutic molecules and/or cells without the need for surgery. At the same time, injectable hydrogels have good biocompatibility and biodegradability, resulting in fewer side effects. As a result, they have been used widely in biomedical applications such as tissue engineering and drug delivery. This review summarizes the current state of research in injectable hydrogels, highlights the synthesis of injectable hydrogels and their applications in the biomedical field, and provides some insights into the future development of injectable hydrogels.

Recommended Literature
- [1] 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters†
- [2] A closer look into deep eutectic solvents: exploring intermolecular interactions using solvatochromic probes
- [3] A catalyst-free, facile and efficient approach to cyclic esters: synthesis of 4H-benzo[d][1,3]dioxin-4-ones†
- [4] A “nano-windmill” driven by a flux of water vapour: a comparison to the rotating ATPase†
- [5] 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase†
- [6] 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer†
- [7] A carbonaceous two-dimensional lattice with FeN4 units†
- [8] A Biologically Inspired Cross-Type Ankle–Foot Exotendon: Assisting Plantarflexion Moment and Movement Stability
- [9] A borane–bithiophene–BODIPY triad: intriguing tricolor emission and selective fluorescence response towards fluoride ions†
- [10] A bioresponsive controlled-release biosensor using Au nanocages capped with an aptamer-based molecular gate and its application in living cells†

Journal Name:Materials Chemistry Frontiers
research_products
-
CAS no.: 40285-24-3
-
CAS no.: 2229464-65-5









